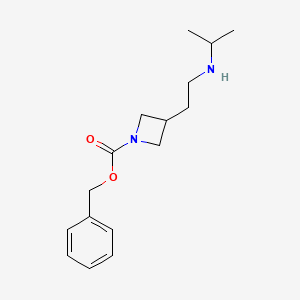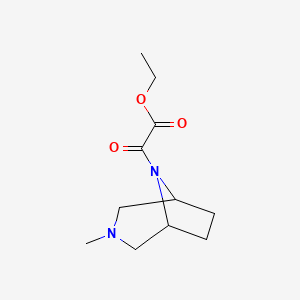![molecular formula C14H18N2O B13950792 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxypropyl)-4-methyl-1H-pyrrole with pyridine under specific conditions. The reaction typically requires a catalyst and an organic solvent to facilitate the process. For instance, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is well-documented for forming carbon-carbon bonds between pyrrole and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing the reactants in an organic solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully saturated pyrrolidine-pyridine compounds .
Applications De Recherche Scientifique
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxypropyl)-4-methyl-1H-pyrrole: Shares the pyrrole ring but lacks the pyridine moiety.
2-Methyl-1H-pyrrole: Similar pyrrole structure but without the methoxypropyl and pyridine groups.
Pyridine: Contains the pyridine ring but lacks the fused pyrrole structure.
Uniqueness
2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-[1-(3-methoxypropyl)-4-methylpyrrol-2-yl]pyridine |
InChI |
InChI=1S/C14H18N2O/c1-12-10-14(13-6-3-4-7-15-13)16(11-12)8-5-9-17-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clé InChI |
GXSYSZCUCKOPFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=C1)C2=CC=CC=N2)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


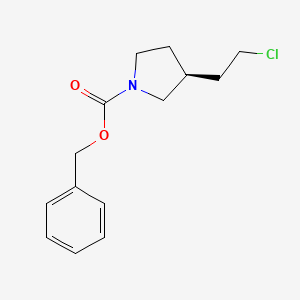
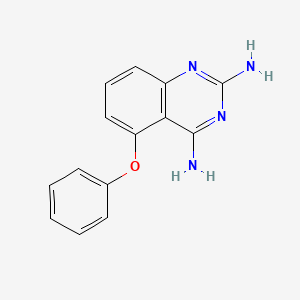
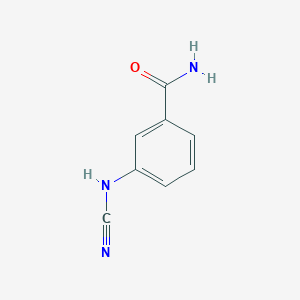
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
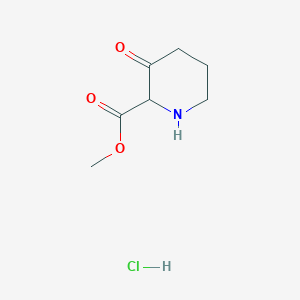
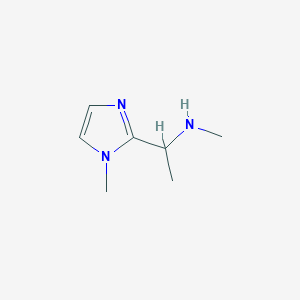
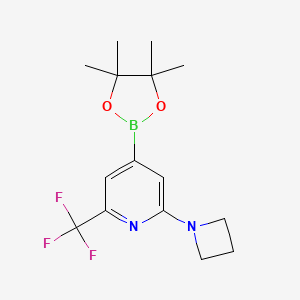
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
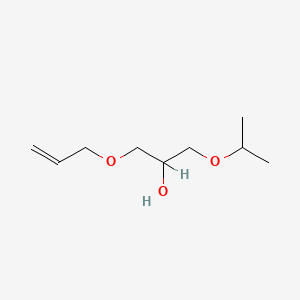

![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
